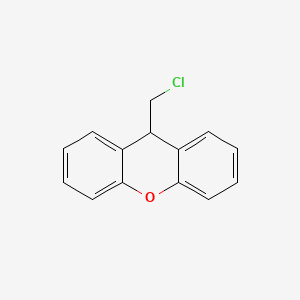

9-(chloromethyl)-9H-xanthene

Description

9-(Chloromethyl)-9H-xanthene is a xanthene derivative characterized by a chloromethyl (-CH$2$Cl) group at the 9-position of the tricyclic xanthene scaffold (C${13}$H${10}$O core). The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation and polymer crosslinking . Its molecular formula is C${14}$H$_{11}$ClO, with a molecular weight of 230.69 g/mol. Key applications include its use in polymer chemistry and as a precursor for functionalized xanthene derivatives .

Properties

Molecular Formula |

C14H11ClO |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

9-(chloromethyl)-9H-xanthene |

InChI |

InChI=1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |

InChI Key |

LNHYQHBBKHLOFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of xanthene derivatives depend on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Xanthene Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Key Functional Features |

|---|---|---|---|

| 9-(Chloromethyl)-9H-xanthene | -CH$_2$Cl at position 9 | C${14}$H${11}$ClO | Electrophilic chloromethyl group; alkylation agent |

| 9-Benzyl-9H-thioxanthene | -CH$2$C$6$H$_5$; sulfur replaces oxygen | C${20}$H${16}$S | Thioether bridge; altered electronic properties |

| 2-(3-Bromopropoxy)-9H-xanthen-9-one | -O(CH$2$)$3$Br at position 2 | C${16}$H${13}$BrO$_3$ | Bromoalkoxy chain; nucleophilic substitution site |

| 9H-Xanthene-9-carboxylic acid | -COOH at position 9 | C${14}$H${10}$O$_3$ | Carboxylic acid for esterification/amidation |

| 9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene | Dithiol-yloxy and bromophenyl groups | C${19}$H${12}$BrOS$_2$ | Sulfur-rich substituents; redox-active applications |

Key Observations:

- Chloromethyl Group : Enhances electrophilicity, enabling crosslinking in polymers (e.g., polycarbonate synthesis via 9-(chloromethyl)anthracene analogs) .

- Thioxanthene Core : Replacing oxygen with sulfur (e.g., 9-benzyl-9H-thioxanthene) increases lipophilicity and alters UV-Vis absorption, useful in photodynamic therapy .

- Bromoalkoxy Derivatives : Serve as intermediates for further functionalization via Suzuki coupling or nucleophilic substitution .

- Carboxylic Acid Derivatives : Used to design fluorescent probes or metal-chelating agents .

Key Observations:

- Chloromethyl derivatives often require controlled pH and temperature to avoid side reactions .

- Thioxanthenes benefit from Grignard reagents for introducing aryl groups .

- Dithiolene compounds (e.g., ) are synthesized via sulfur-based nucleophiles under heating .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.